molecular formula C11H16N2O2 B2409381 Tert-butyl 3-amino-4-methylpyridine-2-carboxylate CAS No. 2248320-62-7

Tert-butyl 3-amino-4-methylpyridine-2-carboxylate

Cat. No.: B2409381
CAS No.: 2248320-62-7
M. Wt: 208.261
InChI Key: YDJSCWSOEUTFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the chemical formula CC1=CC=NC(C(=O)OC©©C)=C1N is a derivative of pyridine This compound is characterized by the presence of a pyridine ring substituted with a carbamate group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CC1=CC=NC(C(=O)OC©©C)=C1N typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of Substituents: The carbamate group can be introduced through the reaction of the pyridine derivative with isocyanates under mild conditions. The amino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

CC1=CC=NC(C(=O)OC©©C)=C1N: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

CC1=CC=NC(C(=O)OC©©C)=C1N: has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: It can be used in the synthesis of polymers and materials with specific electronic properties.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: It can be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of CC1=CC=NC(C(=O)OC©©C)=C1N involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

CC1=CC=NC(C(=O)OC©©C)=C1N: can be compared with other pyridine derivatives:

    Pyridine: The parent compound, which lacks the carbamate and amino groups.

    Nicotinamide: A pyridine derivative with a carboxamide group.

    Isoniazid: A pyridine derivative with a hydrazide group.

Uniqueness

The presence of both the carbamate and amino groups in CC1=CC=NC(C(=O)OC©©C)=C1N makes it unique, as it can participate in a wide range of chemical reactions and interact with various biological targets.

List of Similar Compounds

  • Pyridine
  • Nicotinamide
  • Isoniazid
  • Pyridoxine (Vitamin B6)

Properties

IUPAC Name

tert-butyl 3-amino-4-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-5-6-13-9(8(7)12)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJSCWSOEUTFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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